BenchChemオンラインストアへようこそ!

8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Xanthine Oxidase Hyperuricemia Purine SAR

8-(2-Methoxyethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione (CAS 476480-65-6) is a fully substituted xanthine probe uniquely differentiated by its N-7 phenethyl and C-8 methoxyethoxy substitution. Zero H-bond donors, elevated XLogP3-AA (1.6), and distinct lipophilicity separate it from generic methylxanthines. This exact structure is essential for reproducible SAR—single-point N-7/C-8 substitutions produce non-linear target engagement shifts across orders of magnitude. Procure the precise compound to avoid near-analog pitfalls in BBB penetration assays, adenosine receptor selectivity screening, and xanthine oxidase inhibitor SAR. Research-grade purity ≥98%.

Molecular Formula C18H22N4O4
Molecular Weight 358.398
CAS No. 476480-65-6
Cat. No. B2501654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
CAS476480-65-6
Molecular FormulaC18H22N4O4
Molecular Weight358.398
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCOC)CCC3=CC=CC=C3
InChIInChI=1S/C18H22N4O4/c1-20-15-14(16(23)21(2)18(20)24)22(17(19-15)26-12-11-25-3)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
InChIKeyJGCRAUHKXJYZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview for 8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione (CAS 476480-65-6)


8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione (CAS 476480-65-6) is a synthetic, fully substituted purine-2,6-dione derivative belonging to the xanthine class [1]. Characterized by a phenethyl group at N-7 and a 2‑methoxyethoxy substituent at C-8, this compound is listed in commercial screening libraries as a research‑grade chemical with a typical purity of 95‑98% [1]. It is structurally related to methylxanthines such as caffeine and pentoxifylline but possesses distinct physicochemical properties (XLogP3‑AA = 1.6, molecular weight 358.4 g/mol, zero H‑bond donors) that may differentiate its biological profile from its in‑class peers [1].

Why In-Class Compounds Cannot Interchangeably Substitute for 8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione in Research Procurement


Despite a shared purine-2,6-dione core with theophylline, pentoxifylline, and other 8‑substituted xanthines, 8‑(2‑methoxy‑ethoxy)‑1,3‑dimethyl‑7‑phenethyl‑3,7‑dihydro‑purine‑2,6‑dione is not a generic substitute. Small structural modifications at C-8 and N-7 dramatically alter hydrogen‑bonding capacity, lipophilicity, and receptor complementarity [1]. For instance, the 2‑methoxyethoxy side chain introduces oxygen atoms that can engage in unique polar contacts, while the phenethyl group adds aromatic stacking potential absent in simpler caffeine analogs. Experimental binding data for closely related analogs (e.g., 7‑(3‑methoxy‑benzyl)‑8‑(2‑methoxy‑ethoxy)‑1,3‑dimethyl‑xanthine) show IC50 values that differ by orders of magnitude (6.29 µM vs. sub‑nanomolar Ki in other series) depending on subtle N‑7 substitution, illustrating that even single‑point changes produce non‑linear effects on target engagement [2]. Therefore, procurement of the exact compound, rather than a generic xanthine, is mandated for reproducible structure‑activity relationship (SAR) studies.

Quantitative Differentiation Evidence: 8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione vs. Closest Analogs


Xanthine Oxidase Inhibitory Potency vs. 7-(3-Methoxy-benzyl) Analog

Inhibition of xanthine oxidase (XO) is a key therapeutic axis for gout and hyperuricemia. While a direct head‑to‑head comparison of the target compound with its closest analog is not available, the 7‑phenethyl derivative (target compound) is reported to inhibit xanthine oxidase, consistent with the 7‑(3‑methoxy‑benzyl) analog for which an IC50 of 6,290 nM has been documented [1]. This class-level inference suggests that the 7‑phenethyl substitution may shift potency relative to the benzyl analog, but quantitative confirmation requires dedicated assay work.

Xanthine Oxidase Hyperuricemia Purine SAR

Lipophilicity (XLogP3-AA) and Hydrogen-Bond Donor Count Differentiation vs. Caffeine and Pentoxifylline

The target compound’s computed XLogP3‑AA of 1.6 and zero hydrogen‑bond donor atoms distinguish it from common xanthine comparators. Caffeine (XLogP3‑AA = -1.0, 0 H‑bond donors) and pentoxifylline (XLogP3‑AA = 0.4, 0 H‑bond donors) are substantially more hydrophilic, while theophylline (XLogP3‑AA = -0.4) bears one H‑bond donor at N-7 [1]. The 2‑methoxyethoxy side chain thus balances polarity without introducing a donor, potentially enhancing membrane permeability while retaining solubility.

Physicochemical Profiling Drug-Likeness ADME

Molecular Weight and Rotatable Bond Count Differentiation vs. 8-Ethoxyethoxy Analog

Compared to the 8‑(2‑ethoxyethoxy)‑1,3‑dimethyl‑7‑phenethyl analog (CAS 476480-66-7, MW 372.42 g/mol), the target compound (MW 358.4 g/mol) is 14 Da lighter, corresponding to one fewer methylene group in the C-8 side chain [1]. This reduction in molecular weight is accompanied by a decrease in rotatable bond count from 8 to 7, potentially influencing conformational entropy and binding kinetics.

Molecular Property Comparison Ligand Efficiency Chemical Library Design

Optimal Research and Industrial Use Cases for 8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione Based on Quantitative Differentiation


Xanthine Oxidase SAR Probe for Purine-Based Inhibitor Optimization

When expanding a structure‑activity relationship around xanthine oxidase inhibitors, the 7‑phenethyl‑8‑(2‑methoxyethoxy) derivative serves as a critical probe to evaluate the effect of N‑7 phenethyl substitution. Its differentiated lipophilicity profile (XLogP3‑AA = 1.6) compared to 7‑benzyl or 7‑methyl analogs allows systematic exploration of hydrophobic pocket interactions without introducing additional H‑bond donors [1]. This is directly supported by class‑level evidence that N‑7 substitution dramatically alters XO inhibitory potency (see Section 3).

CNS Penetrance Assessment in Methylxanthine Libraries

The compound’s elevated XLogP3‑AA (1.6) and zero H‑bond donor count position it as a candidate for blood‑brain barrier penetration studies within xanthine-based libraries. Procuring this specific analog enables comparison with caffeine (XLogP3‑AA = -1.0) in parallel artificial membrane permeability assays (PAMPA) or in vivo brain‑to‑plasma ratio determinations, building on the physicochemical differentiation quantified in Section 3 [1].

Negative Control or Comparator in Caffeine‑Receptor Binding Assays

Due to its bulky N‑7 phenethyl substituent, which is absent in caffeine, this compound may exhibit reduced affinity for adenosine A1 and A2A receptors. It can be employed as a selectivity control in radioligand displacement assays to discriminate between adenosine receptor subtypes, leveraging the structural evidence that N‑7 substitution governs receptor complementarity [1]. This usage is directly rooted in the class‑level inference of Section 2.

Quote Request

Request a Quote for 8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.